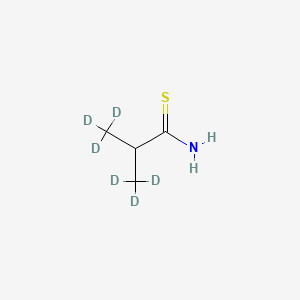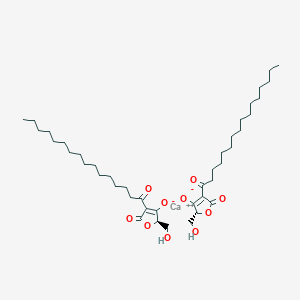
Tan 1364B, CI 010
Vue d'ensemble
Description
RK-682 (sel de calcium) : est un composé bioactif initialement isolé de la fermentation de la bactérie Streptomyces sp. 88-682. Il est connu pour ses effets inhibiteurs sur les phosphatases tyrosine protéiques, qui jouent un rôle crucial dans les événements de signalisation cellulaire qui régulent la croissance cellulaire, la prolifération, la différenciation, la survie, l'apoptose, l'adhésion et la motilité .
Applications De Recherche Scientifique
Chemistry: RK-682 (calcium salt) is used as a research tool to study the inhibition of protein tyrosine phosphatases and heparanase .
Biology: In biological research, RK-682 (calcium salt) is used to investigate cellular signaling pathways, cell cycle regulation, and the role of protein tyrosine phosphatases in various cellular processes .
Medicine: RK-682 (calcium salt) has potential therapeutic applications in cancer research due to its ability to inhibit heparanase, an enzyme involved in tumor cell invasion and angiogenesis .
Industry: In the pharmaceutical industry, RK-682 (calcium salt) is used in the development of inhibitors targeting protein tyrosine phosphatases and heparanase .
Mécanisme D'action
Target of Action
Tan 1364B, CI 010, also known as RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from tyrosine residues of cellular proteins . These enzymes play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .
Mode of Action
This compound interacts with its targets, the PTPs, by inhibiting their activity . This inhibition blocks the removal of phosphate groups from tyrosine residues of cellular proteins . It’s important to note that the inhibitory activity against certain ptps, such as lmw-ptp and cdc25b, is blocked in the presence of magnesium .
Biochemical Pathways
The inhibition of PTPs by this compound affects the reversible phosphorylation process, which is key to the regulation of the signaling events that control various cellular functions . By inhibiting PTPs, this compound disrupts this balance, potentially leading to changes in cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility .
Result of Action
The inhibition of PTPs by this compound can lead to changes in the phosphorylation state of cellular proteins, affecting various cellular functions . For example, it can arrest cell cycle progress at the G1/S transition . It is also reported to inhibit heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of magnesium can block the inhibitory activity of this compound against certain PTPs . Additionally, the solubility of the compound in different solvents can impact its bioavailability and therefore its efficacy .
Analyse Biochimique
Biochemical Properties
Tan 1364B, CI 010 interacts with various enzymes and proteins. It inhibits the activity of the PTPs LMW-PTP, CDC25B, and PTP1B. The inhibitory activity against LMW-PTP and CDC25B is blocked in the presence of magnesium. These interactions play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of CD45 and VHR, arresting cell cycle progress at the G1/S transition . It also inhibits heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It forms aggregates in solution and binds to both the PTP binding site and to protein surfaces. This binding interaction leads to the inhibition of enzyme activity and changes in gene expression.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : RK-682 (sel de calcium) est synthétisé par fermentation de Streptomyces sp. 88-682. Le composé est ensuite isolé et purifié. Lors de la chromatographie sur colonne de gel de silice, la forme sel de calcium de RK-682 se forme . Le composé est soluble dans l'éthanol, le méthanol, le diméthylformamide et le diméthylsulfoxyde .
Méthodes de production industrielle : La production industrielle de RK-682 (sel de calcium) implique une fermentation à grande échelle de l'espèce Streptomyces, suivie de processus d'extraction et de purification. La formation du sel de calcium se produit pendant l'étape de purification en utilisant la chromatographie sur gel de silice .
Analyse Des Réactions Chimiques
Types de réactions : RK-682 (sel de calcium) subit diverses réactions chimiques, notamment :
Inhibition des phosphatases tyrosine protéiques : RK-682 inhibe la phosphorylation de CD45 et VHR avec des valeurs de CI50 de 54 et 2 μM, respectivement.
Inhibition de l'héparanase : Il inhibe l'héparanase avec une valeur de CI50 de 17 μM.
Réactifs et conditions courantes :
Conditions réactionnelles : Le composé est généralement utilisé dans des conditions qui favorisent sa solubilité et sa stabilité, telles que des températures basses et des systèmes de solvants appropriés.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant RK-682 (sel de calcium) sont les formes inhibées des phosphatases tyrosine protéiques et de l'héparanase .
Applications de recherche scientifique
Chimie : RK-682 (sel de calcium) est utilisé comme outil de recherche pour étudier l'inhibition des phosphatases tyrosine protéiques et de l'héparanase .
Biologie : En recherche biologique, RK-682 (sel de calcium) est utilisé pour étudier les voies de signalisation cellulaire, la régulation du cycle cellulaire et le rôle des phosphatases tyrosine protéiques dans divers processus cellulaires .
Médecine : RK-682 (sel de calcium) a des applications thérapeutiques potentielles dans la recherche sur le cancer en raison de sa capacité à inhiber l'héparanase, une enzyme impliquée dans l'invasion des cellules tumorales et l'angiogenèse .
Industrie : Dans l'industrie pharmaceutique, RK-682 (sel de calcium) est utilisé dans le développement d'inhibiteurs ciblant les phosphatases tyrosine protéiques et l'héparanase .
Mécanisme d'action
RK-682 (sel de calcium) exerce ses effets en inhibant les phosphatases tyrosine protéiques, qui sont des enzymes qui éliminent les groupes phosphate des résidus tyrosine des protéines. Cette inhibition perturbe les voies de signalisation cellulaire qui régulent la croissance cellulaire, la prolifération, la différenciation, la survie, l'apoptose, l'adhésion et la motilité . De plus, RK-682 (sel de calcium) inhibe l'héparanase, une enzyme impliquée dans la dégradation du sulfate d'héparane, qui joue un rôle dans l'invasion des cellules tumorales et l'angiogenèse .
Comparaison Avec Des Composés Similaires
Composés similaires :
Unicité : RK-682 (sel de calcium) est unique en raison de ses doubles effets inhibiteurs sur les phosphatases tyrosine protéiques et l'héparanase, ce qui en fait un outil précieux dans la recherche sur le cancer et les études de signalisation cellulaire .
Propriétés
IUPAC Name |
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPLBYJXMIJFP-ZMFXSWHNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



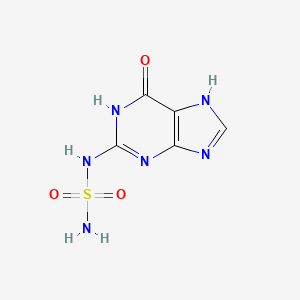


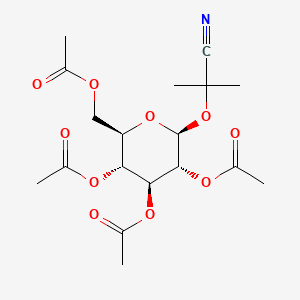
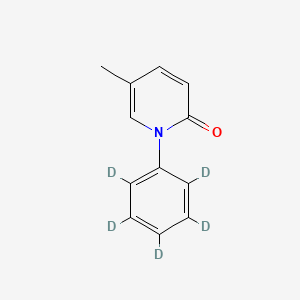

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)
